N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a phenylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and dimethyl groups: This step often involves alkylation reactions using benzyl halides and dimethyl sulfate.
Attachment of the phenylpiperazine moiety: This is usually done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential anticancer properties.
Uniqueness
N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrazine core with a phenylpiperazine moiety makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-20-18-32-24(25(27-20)29(2)19-21-9-5-3-6-10-21)17-23(28-32)26(33)31-15-13-30(14-16-31)22-11-7-4-8-12-22/h3-12,17-18H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVXRFGQJMMKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=N1)N(C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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